Methyl 7,9-dichloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate
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Overview
Description
Methyl 7,9-dichloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound with the molecular formula C10H6Cl2N2O3 and a molecular weight of 273.07 g/mol This compound is characterized by its pyrido[1,2-a]pyrimidine core structure, which is a fused bicyclic system containing nitrogen atoms
Preparation Methods
The synthesis of Methyl 7,9-dichloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyridine and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are carried out under reflux to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Methyl 7,9-dichloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituents can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxo group can participate in redox reactions, leading to the formation of hydroxyl or other functional groups.
Condensation Reactions: The compound can undergo condensation with other heterocyclic compounds to form more complex structures.
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and various nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 7,9-dichloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7,9-dichloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and oxo groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Methyl 7,9-dichloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate can be compared with other similar compounds, such as:
2-Methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine: Similar core structure but different substituents, leading to variations in reactivity and applications.
4-Hydroxy-2-quinolones: Another class of heterocyclic compounds with different biological activities and chemical properties.
Properties
IUPAC Name |
methyl 7,9-dichloro-4-oxopyrido[1,2-a]pyrimidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O3/c1-17-10(16)7-3-8(15)14-4-5(11)2-6(12)9(14)13-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKAOIPNWRTRCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)N2C=C(C=C(C2=N1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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